molecular formula C11H12ClNO B13985000 Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy- CAS No. 5445-33-0

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-

Cat. No.: B13985000
CAS No.: 5445-33-0
M. Wt: 209.67 g/mol
InChI Key: KRFFPUFUNKKAIV-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is an organic compound with the molecular formula C11H12ClNO It is a nitrile derivative that features a phenyl group, a hydroxyl group, and a chlorine atom attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-hydroxy-3-methylbutanenitrile with a phenyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-2-oxo-3-methyl-2-phenyl-butanenitrile.

    Reduction: Formation of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxypropyltrimethylammonium chloride
  • 3-Chloro-2-hydroxy-3-methylbutanenitrile
  • 3-Chloro-2-hydroxy-2-phenylbutanenitrile

Uniqueness

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

5445-33-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile

InChI

InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3

InChI Key

KRFFPUFUNKKAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl

Origin of Product

United States

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